Isopropyl 2-amino-4-(4-bromophenyl)thiophene-3-carboxylate
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Overview
Description
Isopropyl 2-amino-4-(4-bromophenyl)thiophene-3-carboxylate is a synthetic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of an isopropyl ester group, an amino group, and a bromophenyl substituent on the thiophene ring.
Mechanism of Action
Target of Action
The primary targets of Isopropyl 2-amino-4-(4-bromophenyl)thiophene-3-carboxylate are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . These factors may include pH, temperature, and the presence of other molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of isopropyl 2-amino-4-(4-bromophenyl)thiophene-3-carboxylate typically involves multi-step organic reactions. One common method is the Gewald reaction, which involves the condensation of a ketone or aldehyde with a nitrile and elemental sulfur in the presence of a base. The resulting intermediate can then be further functionalized to introduce the bromophenyl and isopropyl ester groups .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions: Isopropyl 2-amino-4-(4-bromophenyl)thiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.
Major Products Formed:
Oxidation: Nitro derivatives of the compound.
Reduction: Phenyl-substituted thiophene derivatives.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
Isopropyl 2-amino-4-(4-bromophenyl)thiophene-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: It is used in the study of biological pathways and interactions due to its structural similarity to biologically active compounds.
Industry: It is used in the development of advanced materials, such as organic semiconductors and conductive polymers
Comparison with Similar Compounds
Ethyl 2-amino-4-(4-bromophenyl)thiophene-3-carboxylate: Similar structure but with an ethyl ester group instead of an isopropyl ester.
Methyl 2-amino-4-(4-bromophenyl)thiophene-3-carboxylate: Similar structure but with a methyl ester group.
2-amino-4-(4-bromophenyl)thiophene-3-carboxylic acid: Similar structure but without the ester group.
Uniqueness: Isopropyl 2-amino-4-(4-bromophenyl)thiophene-3-carboxylate is unique due to the presence of the isopropyl ester group, which can influence its solubility, reactivity, and biological activity compared to its analogs .
Properties
IUPAC Name |
propan-2-yl 2-amino-4-(4-bromophenyl)thiophene-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNO2S/c1-8(2)18-14(17)12-11(7-19-13(12)16)9-3-5-10(15)6-4-9/h3-8H,16H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQLSZIYDUQMCQT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=C(SC=C1C2=CC=C(C=C2)Br)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201177648 |
Source
|
Record name | 1-Methylethyl 2-amino-4-(4-bromophenyl)-3-thiophenecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201177648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
350997-27-2 |
Source
|
Record name | 1-Methylethyl 2-amino-4-(4-bromophenyl)-3-thiophenecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=350997-27-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Methylethyl 2-amino-4-(4-bromophenyl)-3-thiophenecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201177648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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